molecular formula C18H14N2O2 B2446628 Furan-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone CAS No. 2034613-47-1

Furan-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone

Cat. No.: B2446628
CAS No.: 2034613-47-1
M. Wt: 290.322
InChI Key: DEHCTMHNUGLHBJ-UHFFFAOYSA-N
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Description

“Furan-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone” is a compound with the molecular formula C18H14N2O2. It contains an indole nucleus, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This makes it a valuable compound for developing new useful derivatives.


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic moieties like imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is highly soluble in water and other polar solvents, making it an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple rings and functional groups. The compound may exhibit significant structural distortion due to the chelate binding of the ligand .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex due to the presence of multiple functional groups. For instance, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are likely to be influenced by its complex molecular structure. The compound has a molecular weight of 290.322. Further analysis would require more specific data.

Scientific Research Applications

Microwave Assisted Synthesis and Biological Evaluation

A novel series of derivatives, including furan-2-yl compounds, have been synthesized using microwave irradiation methods, which offer advantages such as higher yields, environmental friendliness, and reduced reaction times. These compounds were evaluated for their antiinflammatory and antibacterial activities. Compounds within this series demonstrated significant in vivo antiinflammatory and in vitro antibacterial activities, suggesting potential applications in developing treatments for related conditions. The synthesis and evaluation process highlights the chemical's role in creating molecular templates beneficial for antiinflammatory activity (Ravula et al., 2016).

Novel Heterocyclization Approach

Research into polysubstituted furans, involving furan-2-yl compounds, has led to a catalyst-free, one-pot synthesis method. This process enables the creation of diverse molecular structures with potential applications in various fields of chemistry and pharmacology. The methodological advancements in synthesizing these compounds could pave the way for new drug discovery and development avenues (Damavandi et al., 2012).

Enzymatic Oxidation for Polymer Production

An enzyme-catalyzed oxidation process using furan-2-yl compounds, specifically targeting the conversion of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA), has been developed. This process represents a significant step towards producing biobased polymers, highlighting the chemical's utility in sustainable manufacturing practices. The ability to produce FDCA from HMF with high yield at ambient conditions underscores the potential for environmentally friendly production methods (Dijkman et al., 2014).

Antiprotozoal and DNA Interaction Studies

Furan-2-yl compounds have shown significant promise in antiprotozoal activity, with some derivatives demonstrating strong DNA affinities. This suggests potential applications in developing treatments for diseases caused by protozoa, highlighting the compound's versatility in medical research. The identification of compounds with low nanomolar IC50 values against pathogens like T. b. rhodesiense and P. falciparum indicates the potential for developing effective antiprotozoal therapies (Ismail et al., 2004).

Mechanism of Action

Target of Action

Furan-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone is a complex organic compound that likely interacts with multiple targets. It’s worth noting that compounds containing the indole nucleus, such as this one, have been found to bind with high affinity to multiple receptors , suggesting a broad range of potential targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound affects multiple pathways

Result of Action

Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound has diverse effects at the molecular and cellular levels.

Future Directions

The future directions for research on “Furan-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone” could include exploring its potential biological activities and therapeutic applications. Given the wide range of activities exhibited by indole derivatives , this compound could be a valuable target for the development of new drugs.

Properties

IUPAC Name

furan-2-yl-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-18(17-2-1-11-22-17)20-10-7-15-12-14(3-4-16(15)20)13-5-8-19-9-6-13/h1-6,8-9,11-12H,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHCTMHNUGLHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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